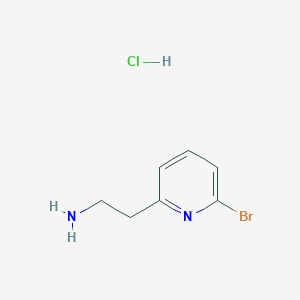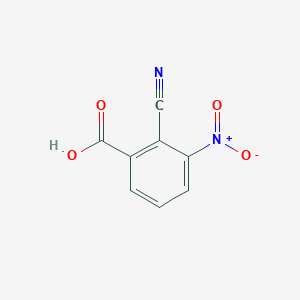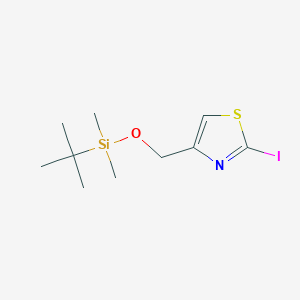
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
概要
説明
“3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1097726-37-8. It has a molecular weight of 260.68 . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The InChI Code for this compound is1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H . The presence of N-H⋯O (sulfonamide) and N-H⋯N (pyrazole) hydrogen bonds lead to supra-molecular tubes along the b-axis direction . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.68 . Unfortunately, specific details such as density, melting point, and boiling point are not available in the current resources .科学的研究の応用
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the formation of carbon-carbon bonds, and as a precursor for the synthesis of other organic compounds. It has also been used in the synthesis of drugs and other biologically active compounds, as well as in the synthesis of polymers materials.
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various biological targets, influencing their function and role in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
実験室実験の利点と制限
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a versatile reagent that can be used in a variety of chemical processes. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive compared to other reagents. However, it is important to note that this compound is a highly reactive compound and should be used with caution in laboratory experiments. It should be handled with appropriate safety measures and precautions should be taken to avoid contact with skin and eyes.
将来の方向性
The potential future directions for 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride are numerous. It could be used in the development of new drugs and other biologically active compounds, or in the synthesis of polymers materials. It could also be used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used to study the biochemical and physiological effects of its use in various reactions.
Safety and Hazards
生化学分析
Biochemical Properties
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound can act as a sulfonylating agent, introducing sulfonyl groups into biomolecules. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to specific substrates. These interactions can alter the activity and function of the target enzymes, leading to changes in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or light. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These enzymes, such as sulfonyltransferases, facilitate the transfer of sulfonyl groups to specific substrates, affecting metabolic flux and metabolite levels. The compound can also influence the activity of other metabolic enzymes, leading to changes in overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus if it interacts with nuclear transport proteins or to the mitochondria if it has specific mitochondrial targeting sequences .
特性
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBTTJUTZPZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712403 | |
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1097726-37-8 | |
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B1395285.png)




